molecular formula C14H9F4N3O2S B4833760 N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)thiourea

N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)thiourea

Cat. No. B4833760
M. Wt: 359.30 g/mol
InChI Key: YDVAPBPBRYOBBE-UHFFFAOYSA-N
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Description

N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)thiourea, also known as "FTMPT," is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FTMPT is a thiourea derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of FTMPT is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. FTMPT has been shown to bind to the colchicine-binding site of tubulin, leading to the disruption of microtubule assembly and cell cycle arrest. Additionally, FTMPT has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
FTMPT has been shown to have significant biochemical and physiological effects, particularly in cancer cells. In vitro studies have demonstrated that FTMPT can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. FTMPT has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. In addition, FTMPT has been shown to have anti-angiogenic properties, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

FTMPT has several advantages for lab experiments, including its high yield synthesis method, its stability under various conditions, and its potential as a building block for the synthesis of new materials. However, FTMPT also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

Future research on FTMPT could focus on several directions, including the development of new synthesis methods to improve yield and purity, the investigation of its potential as a building block for the synthesis of new materials with specific properties, and the exploration of its potential as a therapeutic agent for other diseases beyond cancer. Additionally, further studies could be conducted to elucidate the mechanism of action of FTMPT and its effects on normal cells to better understand its potential clinical applications.
Conclusion
In conclusion, FTMPT is a thiourea derivative that has gained attention in scientific research due to its potential applications in various fields. FTMPT can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. FTMPT has several advantages for lab experiments, including its high yield synthesis method and stability, but also has some limitations, including its low solubility and potential toxicity. Future research on FTMPT could focus on the development of new synthesis methods and the investigation of its potential as a therapeutic agent for various diseases.

Scientific Research Applications

FTMPT has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, FTMPT has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, FTMPT has been used as a building block for the synthesis of new materials with potential applications in electronic and optical devices. In environmental science, FTMPT has been studied as a potential adsorbent for the removal of pollutants from water and air.

properties

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4N3O2S/c15-11-5-4-8(14(16,17)18)6-12(11)20-13(24)19-9-2-1-3-10(7-9)21(22)23/h1-7H,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVAPBPBRYOBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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